molecular formula C16H15BrN2O B12006614 1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)- CAS No. 62871-33-4

1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)-

Cat. No.: B12006614
CAS No.: 62871-33-4
M. Wt: 331.21 g/mol
InChI Key: BJVBVNBQRNCCNH-UHFFFAOYSA-N
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Description

2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole typically involves the following steps:

    Bromination: The starting material, 2-propoxy-phenyl, undergoes bromination to introduce a bromine atom at the 5-position.

    Cyclization: The brominated intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure.

    Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound with different functional groups.

    Reduction Products: Reduced forms with altered chemical properties.

Scientific Research Applications

2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(5-bromo-2-propoxy-phenyl)-1H-benzoimidazole stands out due to its unique combination of a benzimidazole core with a bromine atom and a propoxy group

Biological Activity

1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. The specific compound 1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)- is a notable member of this class, exhibiting promising pharmacological profiles. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound 1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)- features a benzimidazole core substituted with a bromo and propoxy group. This structural configuration is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

The biological activities of 1H-benzimidazole derivatives are often linked to their ability to interact with various cellular pathways. Key activities include:

  • Anticancer Activity : Numerous studies have demonstrated the potential of benzimidazole derivatives to inhibit tumor cell proliferation.
  • Antimicrobial Activity : These compounds have shown effectiveness against a range of bacterial strains.
  • Antiparasitic Activity : Certain derivatives exhibit activity against protozoan parasites.

Anticancer Activity

Research indicates that 1H-Benzimidazole, 2-(5-bromo-2-propoxyphenyl)- has significant anticancer properties. For instance, a study screened several benzimidazole derivatives against human tumor cell lines, revealing that some compounds displayed IC50 values significantly lower than standard chemotherapeutics like DDP (cisplatin) .

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted on five different human tumor cell lines. The results highlighted the following IC50 values for selected derivatives:

CompoundCell LineIC50 (μM)
7fHL-600.83
7fMCF-71.57
7fSW4802.92
DDPHL-606.64
DDPMCF-717.5

These results indicate that compound 7f , a derivative related to our compound of interest, exhibited superior potency compared to DDP .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been evaluated using broth microdilution methods against both Gram-positive and Gram-negative bacteria. A study found that certain derivatives showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Antimicrobial Efficacy Table

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5E. coli32 μg/mL
6S. aureus16 μg/mL
8E. coli64 μg/mL

The mechanism underlying the anticancer activity of benzimidazole derivatives often involves apoptosis induction and cell cycle arrest. For example, compound 7f was shown to induce G1 phase arrest in cancer cells, leading to increased apoptotic rates .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the benzimidazole ring significantly influence biological activity. Substituents such as methyl or naphthyl groups at the 3-position enhance cytotoxicity against various cancer cell lines .

Properties

CAS No.

62871-33-4

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

2-(5-bromo-2-propoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C16H15BrN2O/c1-2-9-20-15-8-7-11(17)10-12(15)16-18-13-5-3-4-6-14(13)19-16/h3-8,10H,2,9H2,1H3,(H,18,19)

InChI Key

BJVBVNBQRNCCNH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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